Clenhexerol Hydrochloride
Description
Contextualization within Beta-Adrenergic Agonist Research
Clenhexerol (B125687) Hydrochloride is classified as a beta-adrenergic agonist, a class of substances that selectively bind to and activate beta-adrenergic receptors in the body. The development of beta-agonists began in the early 20th century with the isolation of adrenaline (epinephrine). wikipedia.org The subsequent goal was to create synthetic analogues with greater selectivity for the β2-receptor, which is responsible for bronchodilation, to minimize cardiovascular side effects. wikipedia.orgnih.gov This research led to the development of well-known drugs like salbutamol (B1663637) and terbutaline. nih.gov
Clenhexerol is an analogue of Clenbuterol (B1669167), a more widely studied β2-agonist known for its bronchodilator properties. americanchemicalsuppliers.comwikipedia.org Structurally, beta-agonists typically possess a phenylethanolamine backbone, and modifications to this structure influence their potency, selectivity, and duration of action. nih.gov Clenhexerol fits within this structural class and is often included in comprehensive analytical methods for the simultaneous detection of various beta-agonists in research and monitoring contexts. mdpi.com One study that developed a method for the simultaneous analysis of 26 beta-agonists in swine muscle included Clenhexerol in its panel of analytes. mdpi.com
Academic Significance as a Synthetic Compound and Reference Material
The primary academic and commercial significance of Clenhexerol Hydrochloride lies in its use as a certified reference material. auftragssynthese.comauftragssynthese.com In analytical chemistry, reference materials are crucial for the validation of analytical methods, ensuring the accuracy and comparability of results between different laboratories. Clenhexerol is used as a standard in methods developed to detect and quantify residues of beta-agonists, including its more famous analogue, Clenbuterol. americanchemicalsuppliers.com
The synthesis of various Clenbuterol analogues has been a subject of research to explore structure-activity relationships. researchgate.netijpsonline.com These studies involve modifying the chemical structure of the parent compound to observe how these changes affect its biological activity. nih.gov While specific research detailing the unique pharmacological effects of Clenhexerol is limited, its availability as a highly purified standard is essential for researchers investigating the broader class of beta-agonists.
Historical Overview of Research Trajectories (Non-Clinical)
The research trajectory of beta-adrenergic agonists evolved from non-selective compounds like epinephrine (B1671497) to highly selective β2-agonists. nih.govmdpi.com The initial focus was on therapeutic applications for respiratory conditions. nih.gov In the mid-20th century, the discovery of different beta-receptor subtypes (β1 and β2) was a major breakthrough that allowed for the development of more targeted drugs with fewer side effects. nih.gov
The synthesis of various amino-halogen-substituted phenyl-aminoethanols, the chemical family to which Clenhexerol belongs, was part of a broader effort to develop new bronchodilators. nih.gov While Clenbuterol emerged from this research as a potent bronchodilator, many other analogues, likely including Clenhexerol, were synthesized and characterized primarily for research and analytical purposes. wikipedia.orgresearchgate.net The non-clinical research on these compounds has largely focused on their chemical synthesis, analytical detection, and in some cases, their comparative effects in animal models. nih.govnih.gov For instance, a study in conscious cats compared the effects of a selective beta-3 adrenoceptor agonist with Clenbuterol on gastric acid secretion, illustrating the type of non-clinical research undertaken to differentiate the actions of various beta-agonists. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVWUZFPJCXIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746882 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-48-8 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37158-48-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Structural Modifications of Clenhexerol Hydrochloride
Synthetic Pathways and Precursor Utilization
The synthesis of Clenhexerol (B125687) hydrochloride involves specific chemical reactions and the use of key precursors to construct its molecular framework.
Methodological Approaches to Clenhexerol Hydrochloride Synthesis
The synthesis of clenbuterol (B1669167), a structurally related compound, provides insight into potential synthetic routes for this compound. A common method involves the initial double chlorination of 4-aminoacetophenone via an electrophilic aromatic substitution to produce 4-amino-3,5-dichloroacetophenone. hilarispublisher.com This intermediate is then brominated to form 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone. hilarispublisher.com The subsequent reaction of this bromo compound with an appropriate amine, followed by reduction of the ketone group, yields the final product. hilarispublisher.com For Clenhexerol, this would involve the use of a hexylamino group instead of the tert-butylamino group found in clenbuterol.
Another approach involves the diazotization of clenbuterol hydrochloride to create a complete antigen, a process that activates the molecule under strongly acidic conditions for conjugation with proteins. researchgate.net While this is for producing an immunoassay, the initial activation step highlights a potential reaction pathway for modifying the core structure.
Application of Specific Chemical Intermediates (e.g., 1,1-Dimethylbutylamine)
Key intermediates are crucial in the synthesis of Clenhexerol and its analogs. 1,1-Dimethylbutylamine is a significant substituent utilized in the synthesis of Clenhexerol. pharmaffiliates.comcymitquimica.com This highlights the importance of the amine component in defining the final structure of the molecule. The synthesis of related compounds, such as clenbuterol analogues, has also involved the use of various amines like t-butylamine and isopropylamine. ijpsonline.com
Derivatization Strategies and Analog Development
The development of derivatives and analogs of this compound is important for various scientific applications, including their use as analytical standards.
Synthesis of Isotope-Labeled this compound Derivatives (e.g., D9-Clenhexerol Hydrochloride)
Isotope-labeled internal standards are essential for the accurate quantification of target compounds in complex matrices. dicsa.es The synthesis of deuterated analogs, such as D9-Clenhexerol hydrochloride, is a key strategy. chembuyersguide.comhpc-standards.com The synthesis of the related D9-clenbuterol hydrochloride involves reacting 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine. google.com Optimized methods have been developed to improve the conversion rate of the expensive deuterated amine by using other organic bases to provide the necessary alkaline environment. google.com The resulting ketone intermediate is then reduced to form the deuterated clenbuterol, which is subsequently converted to its hydrochloride salt. google.comvulcanchem.com This general approach is applicable to the synthesis of D9-Clenhexerol hydrochloride.
Design and Preparation of Structurally Related Hexylaminoethanol Analogs
A variety of structurally related hexylaminoethanol analogs have been synthesized. These include compounds like Clenisohexerol hydrochloride and Clenpenterol hydrochloride. dicsa.es The synthesis of these analogs generally follows similar pathways to that of Clenhexerol, with variations in the starting amine. For instance, the synthesis of clenisopenterol (B1456042) involves the condensation of 4-amino-3,5-dichlorobenzaldehyde (B195434) with 3-methylbutylamine. This demonstrates the modularity of the synthetic route, allowing for the creation of a library of related compounds.
Pharmacological Characterization of Clenhexerol Hydrochloride
Beta-Adrenergic Receptor Agonism Profiling (In Vitro Studies)
The primary mechanism of action for clenhexerol (B125687) hydrochloride is its function as an agonist at beta-adrenergic receptors. This interaction is fundamental to its pharmacological effects.
Receptor Binding Kinetics and Affinity Determination
Specific quantitative data on the binding kinetics, such as the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for clenhexerol hydrochloride at beta-adrenergic receptor subtypes (β1, β2, β3) are not extensively detailed in the available scientific literature.
For context, related compounds like clenbuterol (B1669167) have been shown to possess high affinity for beta-2 adrenoceptors. For instance, studies on porcine adipocytes indicated that clenbuterol has a dissociation constant (Kd) in the range of 1 to 2 x 10⁻⁷ M, demonstrating a high affinity for the beta-receptor. nih.gov It is plausible that this compound exhibits a similar high-affinity profile, particularly for the β2-adrenergic receptor, though direct experimental evidence is needed for confirmation.
Table 1: Comparative Beta-Adrenoceptor Affinity for Related Compounds (Note: Data for this compound is not available. The following table for the related compound Clenbuterol is provided for illustrative purposes.)
| Compound | Receptor Subtype | Dissociation Constant (Kd) | Tissue Model |
| Clenbuterol | Beta-Adrenergic | 1 to 2 x 10⁻⁷ M | Porcine Adipocyte |
Ligand-Receptor Interaction Mechanisms at the Molecular Level
Studies on analogues have suggested that aromatic ring substituents can contribute significantly to the total binding energy at beta-2 adrenoceptors. nih.gov However, without specific crystallographic or molecular modeling studies for this compound, the precise nature of these interactions remains speculative.
Cellular Signaling Pathway Investigations (e.g., Adenylyl Cyclase Activation, cAMP Levels)
As a beta-adrenergic agonist, this compound is expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade. Upon binding to a beta-adrenergic receptor, it would induce a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. drugbank.com
Mechanistic Research in Preclinical Models (Excluding Therapeutic Efficacy or Safety Outcomes)
Preclinical research has provided some insights into the physiological actions of this compound, particularly within the retina.
Investigation of Retinal Beta-Adrenergic Agonism
Clenhexerol has been identified as a classical beta-adrenergic agonist in the retina. jinpanbio.com Research in this area suggests its involvement in modulating retinal function through beta-adrenergic mechanisms. Studies on related beta-2 adrenergic agonists, such as clenbuterol, have demonstrated effects on the electroretinogram in animal models, indicating a role in the function of cone systems. nih.gov It is proposed that beta-adrenergic agonists can influence retinal signaling pathways, potentially affecting visual processing.
Studies on General Physiological Responses at the Organ System Level (Non-Outcome Based)
Beyond the retina, the physiological responses to this compound at the organ system level are extrapolated from the known functions of beta-adrenergic agonists. These compounds typically induce a range of physiological effects by acting on beta-receptors in various tissues. For instance, beta-2 adrenergic stimulation leads to smooth muscle relaxation, which is the basis for bronchodilation in the respiratory system. wikipedia.org In skeletal muscle, beta-agonists can influence metabolic processes. nih.govnih.gov However, specific non-outcome-based studies detailing the systemic physiological responses to this compound are not prevalent in the reviewed literature.
Comparative Pharmacological Analysis with Related Beta-Agonists
This compound belongs to the family of β2-adrenergic agonists, a class of compounds that selectively stimulate β2-adrenergic receptors. Its pharmacological profile can be better understood through a comparative analysis with structurally and functionally related β-agonists, namely Salbutamol (B1663637), Clenbuterol, and Terbutaline. These agents are widely recognized for their bronchodilatory effects, primarily mediated through the relaxation of smooth muscle in the airways. wikipedia.org The mechanism involves the activation of β2-adrenergic receptors, which stimulates the enzyme adenylyl cyclase to increase the production of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgmdpi.com This cascade of intracellular events leads to the relaxation of bronchial smooth muscle. wikipedia.orgmdpi.com
The key distinctions among these β2-agonists lie in their receptor affinity, potency, efficacy, and duration of action, which are influenced by their molecular structures. wikipedia.orgoup.com
Chemical Structures and Inferred Activity of this compound
The chemical structure of a β2-agonist is a critical determinant of its pharmacological properties. oup.com The core structure typically includes a phenylethanolamine moiety. oup.com Modifications to the aromatic ring and the N-alkyl substituent significantly influence receptor selectivity and potency. wikipedia.orgoup.com
This compound is identified by the molecular formula C14H22Cl2N2O.HCl. guidechem.comamericanchemicalsuppliers.com Structurally, it is 1-(4-amino-3,5-dichlorophenyl)-2-hexylaminoethanol hydrochloride. americanchemicalsuppliers.com The presence of the dichlorinated phenyl ring is a feature it shares with Clenbuterol. The key difference is the N-alkyl substituent; Clenhexerol possesses a hexyl group, in contrast to the tert-butyl group found in Clenbuterol, Salbutamol, and Terbutaline. This structural variation in the N-alkyl group is known to impact the interaction with the β2-adrenergic receptor and, consequently, the compound's potency and duration of action.
Comparative Analysis of Receptor Affinity and Potency
A study comparing Clenbuterol, Salbutamol, and Terbutaline in equine tracheal muscle provides valuable insights into their relative pharmacological profiles. While all three compounds were effective in relaxing pre-contracted muscle strips, they exhibited significant differences in their receptor binding affinities and the concentration required to elicit a half-maximal response (EC50). shewaya.comnih.gov
Clenbuterol demonstrated a much higher affinity for the β2-adrenoceptors compared to Salbutamol and Terbutaline. shewaya.comnih.gov This is reflected in its lower dissociation constant (Kd), which indicates a stronger binding to the receptor. shewaya.comnih.gov Despite its high affinity, Clenbuterol is considered a partial agonist, meaning it has a lower intrinsic efficacy compared to full agonists like Salbutamol and Terbutaline. shewaya.comnih.gov This is supported by the finding that a higher percentage of receptors needed to be occupied by Clenbuterol to achieve its half-maximal effect compared to the other two drugs. shewaya.comnih.gov
The following table summarizes the comparative pharmacological data for these beta-agonists.
| Drug | EC50 (nM) | Kd (nM) | Receptor Occupancy at EC50 |
| Clenbuterol | 2.1 | 24 | 8% |
| Salbutamol | 5.6 | 1100 | <1% |
| Terbutaline | 13.8 | 3900 | <1% |
Data derived from a study on equine tracheal smooth muscle. shewaya.comnih.gov
This data indicates that while Clenbuterol binds more tightly to the receptor, Salbutamol and Terbutaline are more efficient at initiating a response once bound, a characteristic of their higher intrinsic efficacy. shewaya.comnih.gov
Selectivity and Efficacy
The clinical utility of β2-agonists is largely dependent on their selectivity for the β2-receptor subtype over β1-receptors, which are predominantly found in the heart. wikipedia.org Stimulation of β1-receptors can lead to undesirable cardiovascular side effects. wikipedia.org The structural features of Salbutamol and Terbutaline contribute to their β2-selectivity. wikipedia.orgatsjournals.org Clenbuterol also exhibits β2-selectivity. nih.gov
Studies have shown that some β-agonists can have subtype-selective intrinsic efficacy. nih.gov For instance, Salbutamol and Clenbuterol have been identified as having subtype-selective intrinsic efficacy for the β2-adrenoceptor. nih.gov The long-acting nature of some β2-agonists is attributed to structural modifications that increase their lipophilicity, allowing them to remain in the vicinity of the receptor for a longer duration. wikipedia.org
Given the structural similarities between Clenhexerol and Clenbuterol, particularly the dichlorinated phenyl ring, it is plausible that Clenhexerol also exhibits a high affinity for the β2-adrenoceptor. The longer hexyl chain in Clenhexerol, compared to the tert-butyl group in the other compounds, may influence its lipophilicity and could potentially result in a longer duration of action. However, without direct experimental data on Clenhexerol, its precise pharmacological profile, including its potency, efficacy, and selectivity, remains to be empirically determined.
Analytical Methodologies for Clenhexerol Hydrochloride
Development and Validation of Detection and Quantification Methods
The accurate detection and quantification of Clenhexerol (B125687) Hydrochloride rely on highly sensitive and specific analytical methods. Research has focused on developing robust procedures capable of identifying the compound at trace levels, often in complex biological matrices. These methods are typically validated to ensure their accuracy, precision, and reliability for regulatory and research purposes.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of Clenhexerol analysis. mdpi.com These techniques separate Clenhexerol from other compounds in a mixture before detection. researchgate.net Methods are often developed for the simultaneous analysis of multiple β-agonists. For instance, a UHPLC-based method for analyzing 26 different β-agonists, including Clenhexerol, in swine muscle has been developed. mdpi.com
Sample preparation is a critical preceding step. A common procedure involves enzymatic hydrolysis with β-glucuronidase/arylsulfatase to release conjugated forms of the analytes, followed by extraction with a solvent like acetonitrile (B52724) containing 0.1% formic acid. mdpi.comthermoscientific.com A subsequent clean-up step, such as dispersive solid-phase extraction (d-SPE), is often employed to remove interfering matrix components like fats and proteins. mdpi.com
The separation is typically achieved on a reversed-phase column, such as a C18 or a specialized column like an Ascentis® Express Rp-Amide. thermoscientific.com The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing an acid like acetic or formic acid) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.commdpi.com
While Gas Chromatography (GC) is a powerful analytical tool, the current scientific literature emphasizes LC-based methods for the analysis of Clenhexerol and other β-agonists, largely due to the high sensitivity and specificity offered when coupled with mass spectrometry without the need for chemical derivatization. mdpi.com
Spectrometric techniques, particularly tandem mass spectrometry (MS/MS), are almost invariably coupled with liquid chromatography for the analysis of Clenhexerol Hydrochloride. researchgate.net LC-MS/MS provides exceptional sensitivity and specificity, allowing for both the quantification and unambiguous identification of the target compound. mdpi.comhoneywell.com Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode. thermoscientific.com
For confirmation, analysts monitor specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). mdpi.com Advanced techniques such as triple quadrupole (MS/MS) or linear ion trap (MS³) spectrometry can be used to enhance selectivity and reduce background interference. thermoscientific.com The development of these methods has established low limits of detection (LOD) and quantification (LOQ) for Clenhexerol in various matrices. mdpi.comhoneywell.com
The table below summarizes the mass spectrometric parameters used for the detection of Clenhexerol in a validated UHPLC-MS/MS method. mdpi.com
Table 1: UHPLC-MS/MS Parameters for Clenhexerol Analysis
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 305.1 |
| Product Ion 1 (Quantifier) | 287.1 |
| Product Ion 2 (Qualifier) | 188.1 |
| Limit of Detection (LOD) | 0.10 µg/kg |
| Limit of Quantification (LOQ) | 0.50 µg/kg |
Data sourced from a study on swine muscle analysis. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another spectrometric technique used, primarily for the structural confirmation and identity verification of reference materials. dshs-koeln.de
Capillary Electrophoresis (CE) is an analytical technique that separates compounds based on their size and charge. auftragssynthese.com It has been successfully applied to the analysis of some β-agonists. fishersci.se However, in the reviewed scientific literature, validated methods specifically detailing the analysis of this compound using capillary electrophoresis are not prominently featured. The focus for multi-residue screening and confirmation, which often includes Clenhexerol, has predominantly been on LC-MS techniques. mdpi.comthermoscientific.comhoneywell.comfishersci.se
Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are recognized for their application in rapid screening for classes of compounds like β-agonists. These methods rely on the specific binding of an antibody to the target analyte. While these assays are suitable for high-throughput screening, the development and validation of an immunochemical method specifically for this compound are not widely documented in the available scientific literature. Confirmatory analysis for positive screens typically requires more specific techniques like LC-MS/MS. mdpi.com
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Application as an Analytical Reference Standard
This compound is commercially available as an analytical reference standard. researchgate.netsvscr.czchembuyersguide.com These standards are materials of high purity and well-characterized identity, which are essential for the proper validation of analytical methods and the accurate quantification of the compound in test samples. dshs-koeln.deresearchgate.net They serve as a benchmark against which analytical instruments are calibrated and the concentration of Clenhexerol in a sample is measured. The availability of stable isotope-labeled versions, such as D9-Clenhexerol hydrochloride, further underscores its role as a reference material, specifically for use as an internal standard in quantitative mass spectrometry analysis to improve accuracy and precision. auftragssynthese.com
The characterization and purity assessment of this compound reference materials are performed using a combination of analytical techniques to ensure their quality and suitability. Suppliers provide a Certificate of Analysis (CoA) that details the results of these tests. dshs-koeln.de
For example, a specific lot of this compound reference material was characterized as follows:
Assay (Purity): The purity was determined by HPLC, with a result of 99.9%. dshs-koeln.de
Identity: The chemical structure and identity of the material were confirmed using NMR spectroscopy. dshs-koeln.de
Physicochemical Properties: The melting range was determined to be 195 - 196 °C. dshs-koeln.de
This rigorous characterization ensures that the reference material is reliable for use in sensitive analytical applications. dshs-koeln.de
Table 2: Example Certificate of Analysis Data for this compound Reference Material
| Test | Method | Specification | Result |
|---|---|---|---|
| Assay | HPLC | min. 99% | 99.9% |
| Identity | NMR | Conforming | Conforming |
| Melting Range | N/A | 192 - 197 °C | 195 - 196 °C |
Data from Honeywell Fluka, Lot K245X. dshs-koeln.de
Standardization Protocols in Chemical Analysis
The standardization of analytical methods for this compound is crucial for ensuring the accuracy and reliability of its quantification, particularly when it is identified as an impurity in active pharmaceutical ingredients like Clenbuterol (B1669167). Standardization protocols often rely on the use of certified reference materials (CRMs) and adherence to guidelines set by international bodies such as the International Council for Harmonisation (ICH) and pharmacopoeias. sciforum.net
High-purity reference standards for this compound are essential for the calibration of analytical instruments and for performing system suitability tests. sigmaaldrich.com These standards are typically characterized by a high level of purity, often 98% or greater, and are accompanied by a certificate of analysis detailing their physicochemical properties. For instance, some suppliers provide Clenhexerol as a white or almost white powder with defined solubility characteristics, being very soluble in water and freely soluble in ethanol.
Method validation is a key component of standardization. For chromatographic methods like High-Performance Liquid Chromatography (HPLC), validation parameters include linearity, range, precision (repeatability and intermediate precision), and accuracy. sciforum.net Linearity is established by demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range. sciforum.netnih.gov Accuracy is often assessed through recovery studies, where known amounts of the standard are added to a sample matrix. sciforum.net Precision is determined by the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. sciforum.net For instance, in the analysis of related compounds, relative standard deviations (RSDr) of less than 2% are often considered acceptable for chromatographic methods. sciforum.net
The development of these standardized methods is critical for quality control in pharmaceutical manufacturing and for regulatory compliance. hpc-standards.com
Impurity Profiling and Related Substance Determination
Identification of this compound as an Impurity of Clenbuterol
This compound is recognized as an impurity of Clenbuterol, a beta-adrenergic agonist. americanchemicalsuppliers.com Impurities in pharmaceuticals can originate from various sources, including the manufacturing process, degradation of the drug substance, or contamination. The structural similarity between Clenhexerol and Clenbuterol suggests that it may arise as a by-product during the synthesis of Clenbuterol or from related starting materials.
Several suppliers of pharmaceutical reference standards list this compound specifically as an impurity of Clenbuterol. americanchemicalsuppliers.comauftragssynthese.comauftragssynthese.com This identification is critical for the quality control of Clenbuterol, as regulatory agencies require the identification and quantification of impurities to ensure the safety and efficacy of the final drug product. The molecular formula of this compound is C14H22Cl2N2O.HCl. americanchemicalsuppliers.com
Methodologies for Impurity Quantification and Control
The quantification and control of this compound as an impurity in Clenbuterol formulations are primarily achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are powerful methods for separating and quantifying impurities, even at very low levels. nih.govresearchgate.net
A patent describes a method for measuring Clenbuterol Hydrochloride content that could be adapted for impurity analysis. This method involves a derivatization process where the aromatic primary amine group in the Clenbuterol structure reacts with sodium nitrite (B80452) and then couples with naphthalene (B1677914) ethylenediamine (B42938) to form an azo compound, which can be detected by HPLC. google.com Such derivatization techniques can enhance the sensitivity and specificity of the detection of related substances like Clenhexerol.
For routine quality control, methods must be validated to demonstrate their suitability. This includes assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. sciforum.net The use of stable isotope-labeled internal standards, such as D9-Clenhexerol hydrochloride, can improve the accuracy of quantification in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response. hpc-standards.comresearchgate.net
The control of impurities is a critical aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry. Regulatory guidelines often set thresholds for the reporting, identification, and qualification of impurities.
Matrix-Specific Analytical Considerations
Analysis in Non-Biological Matrices (e.g., Chemical Formulations, Environmental Samples)
The analysis of this compound in non-biological matrices such as chemical formulations and environmental samples requires robust and sensitive analytical methods. nih.gov In pharmaceutical formulations, such as syrups or tablets containing Clenbuterol, the primary challenge is to separate and quantify Clenhexerol from the main active ingredient and other excipients. sciforum.net
Table 1: HPLC Method for Simultaneous Determination of Ambroxol (B1667023) and Clenbuterol
| Parameter | Details |
|---|---|
| Mobile Phase | Acetonitrile, methanol, buffer/ionic pair (KH2PO4 and 1-octanesulfonic acid) (15:20:65 v/v) at pH 3.70 |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 15 µL |
| Column | C18 (L1) 4.5 mm x 100 mm, 3.5 µm |
| Wavelength | 245 nm |
This table is based on a study for the simultaneous determination of ambroxol and clenbuterol and illustrates typical parameters that could be adapted for the analysis of clenhexerol as an impurity. sciforum.net
For environmental samples, where the concentration of Clenhexerol may be very low, highly sensitive techniques like UHPLC-MS/MS are often necessary. researchgate.net Sample preparation is a critical step and typically involves extraction and clean-up procedures to remove interfering substances from the matrix. nih.gov Solid-phase extraction (SPE) is a commonly used technique for this purpose. nih.gov The choice of extraction solvent and SPE sorbent is crucial for achieving good recovery of the analyte.
Analysis in Animal Tissues and Fluids for Research Purposes (Non-Regulatory)
For research purposes, the analysis of this compound in animal tissues and fluids is important for pharmacokinetic and metabolism studies. These biological matrices are complex and require extensive sample preparation to isolate the analyte of interest. nih.gov
A method developed for the determination of Clenbuterol in animal tissues and fluids can provide a framework for Clenhexerol analysis. nih.gov This method involves a three-step pretreatment: sample extraction, liquid-liquid partition, and purification on a cation-exchange column. nih.gov The subsequent analysis is performed by HPLC with UV and electrochemical detection in series. nih.gov
Table 2: HPLC Parameters for Clenbuterol Analysis in Biological Samples
| Parameter | Details |
|---|---|
| Column | Hypersil BDS C18 |
| Mobile Phase | Methanol and 0.01 mol/L potassium chloride (45:55) |
| Detection | UV at 244 nm and electrochemical detection at +1.0 V |
This table outlines parameters from a clenbuterol study that could be relevant for developing a method for clenhexerol. nih.gov
The use of UHPLC-MS/MS is also prevalent for the analysis of beta-agonists in animal tissues, offering high sensitivity and specificity. researchgate.net Methods have been developed for the simultaneous analysis of multiple beta-agonists, including Clenhexerol, in swine muscle. researchgate.net These methods often employ a multi-functional filter for sample clean-up and can achieve low limits of detection (LOD) and quantification (LOQ). researchgate.net
Table 3: Performance of a UHPLC-MS/MS Method for Beta-Agonists in Swine Muscle
| Parameter | Range |
|---|---|
| Recoveries | 71.2% to 118.6% |
| Relative Standard Deviations (RSDs) | < 18.37% |
| Limits of Detection (LOD) | 0.01–0.10 µg/kg |
| Limits of Quantitation (LOQ) | 0.10–0.50 µg/kg |
This table summarizes the performance characteristics of a multi-analyte method that includes clenhexerol. researchgate.net
Metabolic Studies and Biotransformation Pathways Non Human, Non Clinical
Investigation of Clenhexerol (B125687) Hydrochloride Metabolism in Animal Models
There is no available information from scientific studies on the investigation of Clenhexerol Hydrochloride metabolism in any animal models.
Primary Metabolic Routes and Metabolite Identification
No primary metabolic routes or identified metabolites for this compound have been documented in the scientific literature.
Enzyme Systems Involved in Biotransformation
The specific enzyme systems responsible for the biotransformation of this compound have not been identified or described in any research.
In Vitro Metabolism Studies Using Cellular or Subcellular Systems
There are no published in vitro studies using cellular or subcellular systems, such as liver microsomes or hepatocytes, that investigate the metabolism of this compound.
Preclinical Research Applications and Model Systems
Utilization in In Vitro Cell Culture Systems for Mechanistic Studies
There is a lack of specific published research that details the use of Clenhexerol (B125687) Hydrochloride in in vitro cell culture systems for the purpose of elucidating its molecular mechanisms of action. Generally, such studies for β-agonists involve treating cultured cells, such as myotubes or various cell lines expressing β-adrenergic receptors, with the compound and observing downstream effects. These effects can include changes in gene expression, protein activation, and second messenger signaling pathways. However, specific findings from such experiments using Clenhexerol Hydrochloride are not available.
Application in Defined Animal Models for Receptor and Pathway Elucidation (Excluding Efficacy/Safety/Toxicity)
Specific studies detailing the application of this compound in defined animal models to elucidate its interaction with receptors and signaling pathways are not described in the available literature. Research in this area for similar compounds often involves administering the agent to laboratory animals and then analyzing tissues of interest to understand receptor binding and downstream molecular events.
The selection of animal models for studying β-agonists typically depends on the research question. Common models include rodents (mice and rats) due to their genetic tractability and well-understood physiology. For studying specific organ systems, other species may be used. The choice of model is also guided by the expression profile of β-adrenergic receptor subtypes in the tissues of interest. However, there are no specific publications that outline the selection criteria for animal models in the context of this compound research.
While general experimental designs for investigating the molecular and cellular responses to β-agonists are established, their specific application to this compound is not documented. Such designs would typically involve control and treatment groups, with the administration of the compound followed by the collection of tissues at various time points. Analysis often includes techniques like quantitative PCR to measure gene expression changes, Western blotting to assess protein levels and phosphorylation states, and immunohistochemistry to localize proteins within tissues.
Selection Criteria for Appropriate Animal Models in Beta-Agonist Research
Comparative Studies Across Different Biological Systems
There are no known comparative studies that analyze the effects of this compound across different biological systems, such as comparing its activity in cell lines from different species or tissues, or in different animal models. Such studies are crucial for understanding the species-specific effects and the broader biological role of a compound.
Future Directions and Emerging Research Avenues for Clenhexerol Hydrochloride
Exploration of Novel Synthetic Routes and Advanced Derivatives
The synthesis of clenbuterol (B1669167) analogues has traditionally involved multi-step processes. ijpsonline.com Future research is likely to focus on developing more efficient, stereoselective, and environmentally benign synthetic routes for Clenhexerol (B125687) hydrochloride.
Novel Synthetic Methodologies:
Advanced Derivatives: The synthesis of advanced derivatives of this compound could unlock new research possibilities.
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Method | Potential Advantages | Key Research Focus | Hypothetical Improvement |
|---|---|---|---|
| Traditional Batch Synthesis | Established procedures | Optimization of existing steps | Baseline |
| Flow Chemistry | Increased yield and purity, enhanced safety, automation scielo.brmdpi.com | Reactor design, optimization of residence time and temperature nih.govacs.org | >95% yield, reduced production time by 50% |
| Chemoenzymatic Synthesis | High stereoselectivity (>98% ee), green chemistry mdpi.com | Enzyme screening, cofactor regeneration mdpi.com | >99% enantiomeric excess |
| Advanced Catalysis | Higher efficiency, novel reaction pathways | Development of new metal or organocatalysts | Catalyst turnover number >1000 |
Expanding Mechanistic Understanding beyond Established Pathways
This compound, as a β2-adrenergic agonist, is presumed to act primarily through the canonical G protein-coupled receptor (GPCR) signaling pathway, leading to an increase in cyclic AMP (cAMP). wikipedia.orgmdpi.com However, modern pharmacology has revealed more complex signaling paradigms for GPCRs. nih.govacs.org
Biased Agonism: A key area for future investigation is the concept of "biased agonism." acs.orgnih.gov This phenomenon occurs when a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.govfrontiersin.org Different ligands can stabilize distinct receptor conformations, leading to varied downstream effects. nih.govacs.org Research is needed to determine if the structural modifications in this compound cause it to act as a biased agonist at the β2-adrenergic receptor. frontiersin.org Understanding its potential bias is crucial as β-arrestin pathways are involved in receptor desensitization and can trigger separate, G protein-independent signaling cascades. nih.govnih.gov
Non-canonical Signaling: Future studies could explore whether this compound engages in non-canonical signaling. frontiersin.org For example, some β2-AR ligands can modulate inflammatory responses through pathways independent of traditional bronchodilation mechanisms. mdpi.comfrontiersin.org Investigating the impact of this compound on gene expression and cellular processes unrelated to smooth muscle relaxation could reveal novel biological activities. frontiersin.org Molecular dynamics simulations could be employed to model how this compound interacts with the β2-adrenergic receptor and to predict which signaling pathways it might favor. acs.orgacs.org
Development of Advanced Analytical Techniques for Trace Detection and Isotope Ratio Mass Spectrometry
The ability to detect minute quantities of this compound is essential for various research and monitoring purposes. Future research will likely focus on pushing the limits of detection and specificity. nih.govnih.gov
Advanced Mass Spectrometry:
Novel Detection Platforms:
Table 2 compares the limits of detection for related compounds using various analytical techniques, suggesting potential targets for future this compound methods.
Table 2: Comparison of Analytical Techniques for β-Agonist Detection
| Technique | Analyte | Matrix | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| GC-MS | Clenbuterol | Human Urine | 2 ng/mL | nih.gov |
| GC-HRMS | Clenbuterol | Human Urine | 0.06 ng/mL | nih.gov |
| GC-MS/MS | Clenbuterol | Human Urine | 0.03 ng/mL | nih.gov |
| LC-MS/MS | Clenbuterol | Human Urine | 50 pg/mL (screening) | chromatographyonline.com |
| LC-MS/MS | Clenbuterol | Human Urine | 2 pg/mL (confirmation) | chromatographyonline.com |
| UHPLC-ESI-MS/MS | Clenbuterol | Milk | 0.054 µg/kg | nih.gov |
Isotope Ratio Mass Spectrometry (IRMS): GC-C-IRMS is a powerful technique used to determine the origin (endogenous or synthetic) of certain compounds by measuring their carbon isotope ratios (¹³C/¹²C). researchgate.netnih.gov While primarily used for steroids, the methodology could be adapted to study the metabolism and environmental fate of this compound. Isotope dilution mass spectrometry (IDMS), using a stable isotope-labeled version of this compound as an internal standard, would provide the highest level of accuracy for quantification in complex samples. nih.govrsc.org
Potential Applications in Basic Biological Research (Non-Therapeutic or Non-Clinical)
Beyond any potential therapeutic applications, this compound and its derivatives can serve as valuable tools in basic biological research to explore the function of the β2-adrenergic system. wikipedia.org
Chemical Probes:
Studying Cellular Pathways: As a specific ligand for the β2-adrenergic receptor, this compound can be used to selectively activate this receptor in cell culture or tissue models. This allows for the detailed study of the downstream signaling cascades, including the activation of PKA, modulation of ion channels, and effects on gene expression, in a controlled manner. mdpi.com By using a precisely defined chemical tool, researchers can dissect the specific roles of the β2-adrenergic pathway in various physiological processes, such as immune cell modulation or metabolism, completely separate from a clinical context. frontiersin.orgdruggablegenome.net
Q & A
Q. How can researchers confirm the identity and purity of Clenhexerol Hydrochloride in laboratory settings?
To verify identity and purity, use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare spectral data (e.g., ¹H/¹³C-NMR) with reference spectra to confirm structural integrity .
- Mass Spectrometry (MS) : Validate molecular weight (C₁₄H₂₃Cl₃N₂O; MW 341.70 g/mol) via high-resolution MS .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a validated method (e.g., reverse-phase C18 column, UV detection at 254 nm) with reference standards (e.g., CAS 37158-48-8) .
- Melting Point Analysis : Compare observed values with literature data (if available).
Q. What are the recommended storage conditions for this compound to ensure stability?
Store at 4°C in airtight, light-resistant containers to prevent degradation. For long-term stability, use desiccants to minimize hygroscopic effects and monitor purity via periodic HPLC analysis .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Engineering Controls : Use fume hoods for weighing and solution preparation to reduce airborne exposure .
- Decontamination : Immediately rinse contaminated skin with water for 15 minutes; use emergency showers for large exposures .
- Waste Disposal : Follow institutional guidelines for halogenated organic compounds.
Q. How can impurities in this compound samples be detected and quantified?
Employ HPLC with UV/Vis or MS detection to separate and quantify impurities. Use a gradient elution method (e.g., 0.1% formic acid in water/acetonitrile) and compare retention times with certified reference materials (e.g., Clenhexerol-d7 Hydrochloride, CAS 37158-48-8) . For trace analysis, couple with solid-phase extraction (SPE) for preconcentration .
Q. What synthetic routes are documented for this compound production?
While full synthetic pathways are proprietary, key steps include:
- Amination : Reaction of 3,5-dichloro-4-aminobenzyl alcohol with hexylamine derivatives.
- Hydrochloride Salt Formation : Acidification with HCl in ethanol/water mixtures, followed by recrystallization .
- Purification : Column chromatography or preparative HPLC to isolate the target compound .
Advanced Research Questions
Q. How should analytical methods for this compound quantification in complex matrices (e.g., biological fluids) be validated?
Follow ICH Q2(R1) guidelines for method validation:
- Specificity : Test interference from matrix components (e.g., plasma proteins) using spiked blank samples .
- Linearity : Establish a calibration curve (0.1–50 µg/mL) with R² > 0.995.
- Accuracy/Precision : Perform spike-recovery experiments (80–120% recovery) and intra-/inter-day precision tests (RSD < 5%) .
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) .
Q. How can contradictions in pharmacological data across studies on this compound be resolved?
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects models) to account for variability in dosing, species, or experimental designs .
- Dose-Response Reassessment : Conduct in vitro assays (e.g., receptor binding) to validate potency (EC₅₀/IC₅₀) under standardized conditions .
- Batch Consistency : Verify compound purity across studies using shared reference standards .
Q. What methodological considerations are essential when comparing in vitro and in vivo efficacy data?
- Pharmacokinetic Modeling : Adjust for bioavailability differences using allometric scaling or compartmental models .
- Metabolite Interference : Identify active metabolites via LC-MS/MS and test their contributions to in vivo effects .
- Tissue-Specific Effects : Use ex vivo organ bath assays to correlate in vitro receptor activity with physiological responses .
Q. How can metabolites of this compound be identified and characterized in biological samples?
- Sample Preparation : Extract metabolites from plasma/urine using protein precipitation or SPE .
- High-Resolution MS : Perform fragmentation (MS/MS) to deduce metabolite structures (e.g., hydroxylation, glucuronidation) .
- Isotopic Labeling : Use deuterated analogs (e.g., Clenhexerol-d7 Hydrochloride) as internal standards for quantification .
Q. How should stability studies for this compound under varying environmental conditions be designed?
- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical Monitoring : Track degradation products via HPLC-UV and assess potency loss using cell-based assays .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
